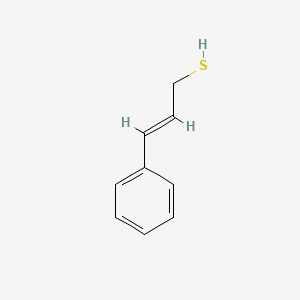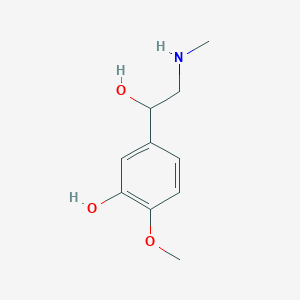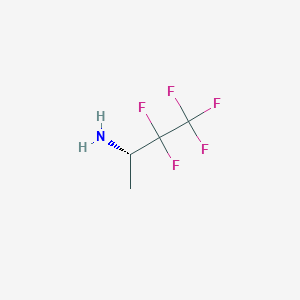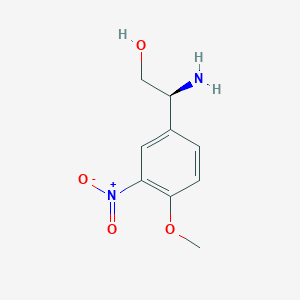
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitro compound is then subjected to reduction, usually using hydrogen gas in the presence of a catalyst like palladium on carbon, to convert the nitro group to an amino group.
Chiral Resolution: The resulting amino compound is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Lacks the nitro group, resulting in different chemical properties.
2-Amino-2-(3-nitrophenyl)ethan-1-ol: The nitro group is positioned differently, affecting its reactivity.
2-Amino-2-(4-methoxy-3-nitrophenyl)propan-1-ol: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxy-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-6(7(10)5-12)4-8(9)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
KYRISUCLLBIUDQ-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


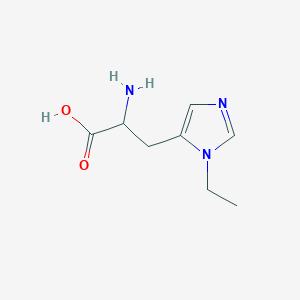


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)



